1-(4-Ethoxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-ETHOXY-3-METHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXY-3-METHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
- Introduction of the ethoxy and methoxy substituents on the phenyl ring.
- Attachment of the morpholin-4-yl propyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization steps.
- Employment of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXY-3-METHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXY-3-METHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXY-3-ETHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(4-ETHOXY-3-METHOXYPHENYL)-2-[3-(PIPERIDIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The unique combination of substituents in 1-(4-ETHOXY-3-METHOXYPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be explored in terms of:
- Binding Affinity : Differences in how strongly the compound binds to its molecular targets.
- Selectivity : Variations in the specificity of the compound for different targets.
- Stability : Differences in chemical and metabolic stability.
Properties
Molecular Formula |
C27H30N2O6 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O6/c1-3-34-21-10-9-18(17-22(21)32-2)24-23-25(30)19-7-4-5-8-20(19)35-26(23)27(31)29(24)12-6-11-28-13-15-33-16-14-28/h4-5,7-10,17,24H,3,6,11-16H2,1-2H3 |
InChI Key |
ILHHMJIPESZNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
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